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molecular formula C10H12O B1353393 (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol CAS No. 23357-45-1

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Cat. No. B1353393
M. Wt: 148.2 g/mol
InChI Key: JAAJQSRLGAYGKZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315593B2

Procedure details

To a mixture of 78.5 g (530 mmol) of 1,2,3,4-tetrahydronaphthalen-1-ol, 160 ml (1.06 mol) of TMEDA, and 3000 ml of pentane cooled to −20° C. 435 ml (1.09 mol) of 2.5M nBuLi in hexanes was added dropwise. The obtained mixture was refluxed for 12 h. To the resulting mixture cooled to −80° C. 160 ml (1.33 mol) of 1,2-dibromotetrafluoroethane was added, and this mixture was allowed to warm to room temperature and then stirred for 12 h at this temperature. After that 100 ml of water was added. The resulting mixture was diluted with 2000 ml of water, and the organic layer was separated. The aqueous layer was extracted with 3×400 ml of toluene. The combined organic extract was dried over Na2SO4 and evaporated to dryness. The residue was distilled using the Kugelrohr apparatus, b.p. 150-160° C./1 mbar. The resulting yellow oil was dissolved in 100 ml of triethylamine, and the obtained solution was added dropwise to a stirred solution of 71.0 ml (750 mmol) of acetic anhydride and 3.00 g (25.0 mmol) of DMAP in 105 ml of triethylamine. The resulting mixture was stirred for 5 min, then 1000 ml of water was added, and the obtained mixture was stirred for 12 h. After that the reaction mixture was extracted with 3×200 ml of ethyl acetate. The combined organic extract was washed with aqueous Na2CO3, dried over Na2SO4, and evaporated to dryness. The residue was purified by flash chromatography on silica gel 60 (40-63 um, eluent: hexane-ethyl acetate=30:1, vol.). The resulting acetate was dissolved in 1500 ml of methanol, 81.0 g (1.45 mol) of KOH was added, and the obtained mixture was refluxed for 3 h. The reaction mixture was then cooled to room temperature and poured into 4000 ml of water, and the title product was extracted with 3×300 ml of dichloromethane. The combined organic extract was dried over Na2SO4 and then evaporated to dryness. Yield 56.0 g (47%) of a white crystalline solid. Anal. Calc for C10H11BrO: C, 52.89; H, 4.88. Found: C, 53.01; H, 4.75. 1H NMR (CDCl3): δ 7.38-7.41 (m, 1H, 7-H); 7.03-7.10 (m, 2H, 5,6-H); 5.00 (m, 1H, 1-H), 2.81-2.87 (m, 1H, 4- or 4′-H), 2.70-2.74 (m, 1H, 4′- or 4-H), 2.56 (br.s., 1H, OH), 2.17-2.21 (m, 1H, 2- or 2′-H), 1.74-1.79 (m, 2H, 3,3′-H).
Name
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
78.5 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
solvent
Reaction Step Four
Name
Quantity
435 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
160 mL
Type
reactant
Reaction Step Six
Quantity
71 mL
Type
reactant
Reaction Step Seven
Name
Quantity
3 g
Type
catalyst
Reaction Step Seven
Quantity
105 mL
Type
solvent
Reaction Step Seven
Name
Quantity
81 g
Type
reactant
Reaction Step Eight
Name
Quantity
2000 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.CN(CCN(C)C)C.[Li]CCCC.[Br:25]C(F)(F)C(F)(F)Br.C(OC(=O)C)(=O)C.[OH-].[K+]>O.CN(C1C=CN=CC=1)C.C(N(CC)CC)C.CCCCC>[Br:25][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:1]([OH:11])[CH2:2][CH2:3][CH2:4]2 |f:5.6|

Inputs

Step One
Name
Quantity
4000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
78.5 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)O
Name
Quantity
160 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
3000 mL
Type
solvent
Smiles
CCCCC
Step Five
Name
Quantity
435 mL
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
160 mL
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F
Step Seven
Name
Quantity
71 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
Quantity
81 g
Type
reactant
Smiles
[OH-].[K+]
Step Nine
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was refluxed for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
To the resulting mixture cooled to −80° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3×400 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was dissolved in 100 ml of triethylamine
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
the obtained mixture was stirred for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
After that the reaction mixture was extracted with 3×200 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel 60 (40-63 um, eluent: hexane-ethyl acetate=30:1, vol.)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting acetate was dissolved in 1500 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the title product was extracted with 3×300 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrC=1C=CC=C2CCCC(C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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